Product packaging for 1-[4-(Trifluoromethyl)benzoyl]azepane(Cat. No.:CAS No. 331842-65-0)

1-[4-(Trifluoromethyl)benzoyl]azepane

Cat. No.: B2473396
CAS No.: 331842-65-0
M. Wt: 271.283
InChI Key: MESNLLMVUVATDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Azepane Scaffolds in Modern Organic and Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in the design of biologically active molecules. dntb.gov.uanih.gov Its inherent three-dimensional flexibility allows it to adopt various conformations, enabling effective interaction with a diverse range of biological targets. This structural feature is a key reason why azepane derivatives have been successfully incorporated into numerous therapeutic agents. dntb.gov.ua The development of efficient synthetic methodologies to create functionalized azepane derivatives remains an active area of research, as chemists seek to explore new regions of chemical space and generate novel compounds with unique pharmacological profiles. nih.govnih.gov

Strategic Importance of Trifluoromethylation in Molecular Design and Function

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry to enhance its pharmacological properties. The unique electronic nature and high stability of the C-F bond impart several advantageous characteristics. The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes. Furthermore, its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. A critical advantage of trifluoromethylation is the enhancement of metabolic stability; the -CF3 group is resistant to oxidative metabolism, which can increase the half-life of a drug in the body. nih.gov

Research Trajectory and Unexplored Avenues for N-Acylazepane Structures Featuring Trifluoromethylated Aromatic Moieties

The synthesis and biological evaluation of N-acylazepanes, particularly those bearing trifluoromethylated aromatic groups, represent a logical convergence of the two aforementioned strategies in medicinal chemistry. Research in this area has focused on developing efficient synthetic routes to access these compounds and exploring their potential as therapeutic agents. nih.gov Copper-catalyzed cyclization reactions, for instance, have been developed for the synthesis of trifluoromethyl-substituted azepine derivatives. nih.gov

Despite this progress, the specific compound 1-[4-(Trifluoromethyl)benzoyl]azepane appears to be an under-investigated entity within the broader class of trifluoromethylated N-acylazepanes. While its synthesis is conceptually straightforward via the acylation of azepane with 4-(trifluoromethyl)benzoyl chloride, detailed studies of its specific biological activities are not widely reported in peer-reviewed literature. This highlights a significant unexplored avenue for research. Investigations could focus on its potential interactions with various receptors, enzymes, and ion channels, leveraging the known properties of its constituent motifs.

Overview of Key Research Areas Pertaining to the Chemical Compound of Interest

Given the structural features of this compound, several key research areas warrant investigation. The combination of the flexible azepane ring and the metabolically robust, lipophilic trifluoromethylbenzoyl group suggests potential applications in neuropharmacology, oncology, and anti-inflammatory research. Future studies could explore its efficacy as a modulator of central nervous system targets, its potential as an anticancer agent, or its activity in inflammatory pathways. Furthermore, systematic structure-activity relationship (SAR) studies, involving modifications to both the azepane and the aromatic ring, could elucidate the key structural determinants for biological activity and lead to the development of more potent and selective analogues.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 331842-65-0
Molecular Formula C14H16F3NO
Molecular Weight 271.28 g/mol
IUPAC Name This compound
Physical Form Liquid
InChI 1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2
InChI Key MESNLLMVUVATDD-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16F3NO B2473396 1-[4-(Trifluoromethyl)benzoyl]azepane CAS No. 331842-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-1-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESNLLMVUVATDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 1 4 Trifluoromethyl Benzoyl Azepane

Transformations at the Azepane Nitrogen Atom

The nitrogen atom of the azepane ring, present as a tertiary amide, is a primary site for chemical modification. The stability of the amide bond influences the types of reactions that can be performed.

N-Deacylation: The cleavage of the amide bond to yield azepane and 4-(trifluoromethyl)benzoic acid or its derivatives is a fundamental transformation. This can be achieved under either acidic or basic conditions, although harsh conditions may be required, which could potentially affect other parts of the molecule.

Table 1: Predicted Conditions for N-Deacylation of 1-[4-(Trifluoromethyl)benzoyl]azepane

Reagent(s)ConditionExpected Products
Concentrated HClRefluxAzepane hydrochloride, 4-(Trifluoromethyl)benzoic acid
Sodium Hydroxide (aq.)RefluxAzepane, Sodium 4-(trifluoromethyl)benzoate
Lithium aluminum hydrideAnhydrous THF, Reflux1-[[4-(Trifluoromethyl)phenyl]methyl]azepane

N-Alkylation and Quaternary Salt Formation: Direct N-alkylation of the amide nitrogen is generally not feasible due to its low nucleophilicity. However, reduction of the amide carbonyl group, for instance with a strong reducing agent like lithium aluminum hydride, would yield the corresponding tertiary amine, 1-[[4-(trifluoromethyl)phenyl]methyl]azepane. This tertiary amine would then be amenable to N-alkylation with alkyl halides to form quaternary ammonium salts.

Chemical Modifications of the 4-(Trifluoromethyl)benzoyl Unit

The 4-(trifluoromethyl)benzoyl moiety offers several avenues for chemical modification, primarily centered on the aromatic ring and the carbonyl group.

Aromatic Electrophilic Substitution: The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position (positions 3 and 5). Reactions such as nitration, halogenation, and sulfonation would be expected to occur at the positions meta to the trifluoromethyl group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Benzoyl Unit

ReactionReagent(s)Predicted Major Product(s)
NitrationHNO₃, H₂SO₄1-[3-Nitro-4-(trifluoromethyl)benzoyl]azepane
BrominationBr₂, FeBr₃1-[3-Bromo-4-(trifluoromethyl)benzoyl]azepane
SulfonationFuming H₂SO₄1-[3-(Sulfonyl)-4-(trifluoromethyl)benzoyl]azepane

This table outlines the expected regioselectivity based on the directing effects of the trifluoromethyl and acyl groups. Specific reaction conditions would need to be optimized.

Carbonyl Group Transformations: The carbonyl group can undergo reduction to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, which would yield 1-[[4-(trifluoromethyl)phenyl]methyl]azepane. Alternatively, reduction with milder reagents like sodium borohydride would likely not be effective on the amide carbonyl but could be employed if the amide were first converted to a more reactive functional group.

Functionalization of the Azepane Ring System

Direct functionalization of the saturated azepane ring presents a significant synthetic challenge due to the presence of multiple unactivated C-H bonds. However, modern synthetic methodologies offer potential pathways.

α-Functionalization: The carbon atoms alpha to the nitrogen atom are potential sites for functionalization. Deprotonation at this position using a strong base, followed by reaction with an electrophile, could introduce substituents. However, the acidity of these protons is relatively low, and achieving selectivity can be difficult.

Ring-Opening Reactions: Under specific conditions, the azepane ring could undergo ring-opening reactions. For instance, treatment with certain catalysts could lead to cleavage of one of the C-N bonds, providing access to linear amino-amide derivatives.

Derivatization Strategies for Analytical and Mechanistic Investigations

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of a compound. While this compound itself may be amenable to GC-MS analysis, its metabolites or degradation products containing polar functional groups would likely require derivatization.

Common derivatization techniques that could be applied to potential hydroxylated or de-acylated metabolites include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl ethers.

Acylation: Treatment with acylating agents such as trifluoroacetic anhydride (TFAA) to form esters or amides.

These derivatization methods enhance the volatility and can provide characteristic mass spectral fragmentation patterns useful for structural elucidation.

Table 3: Common Derivatizing Agents and Their Applications

Derivatizing AgentTarget Functional GroupDerivative Formed
BSTFA-OH, -NH₂Trimethylsilyl (TMS) ether/amine
TFAA-OH, -NH₂Trifluoroacetyl (TFA) ester/amide

This table provides a general overview of derivatization strategies that could be relevant for analytical studies of metabolites of this compound.

Advanced Characterization and Computational Chemical Analysis of 1 4 Trifluoromethyl Benzoyl Azepane

Advanced Spectroscopic Characterization

The definitive structure and functional group arrangement of 1-[4-(Trifluoromethyl)benzoyl]azepane were established through a combination of powerful spectroscopic techniques, each providing a unique piece of the structural puzzle.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-field ¹H and ¹³C NMR spectroscopy were instrumental in mapping the proton and carbon framework of the molecule. Due to the dynamic nature of the seven-membered azepane ring, which undergoes rapid conformational exchange at room temperature, the proton signals corresponding to the ring's methylene (B1212753) groups often appear as broad multiplets.

In a typical analysis, the aromatic protons of the 4-(trifluoromethyl)benzoyl group exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the downfield region of the ¹H NMR spectrum. The protons ortho to the carbonyl group are deshielded relative to those ortho to the trifluoromethyl group. The methylene protons of the azepane ring typically resonate in the upfield region. The protons adjacent to the nitrogen atom (C2 and C7) are the most deshielded of the aliphatic signals due to the inductive effect of the amide functionality.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbon, the aromatic carbons (including the quaternary carbons and the CF₃ carbon, which may show coupling to fluorine), and the six methylene carbons of the azepane ring. The specific chemical shifts can be influenced by the conformational averaging of the azepane ring.

A summary of expected NMR assignments is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Aromatic (ortho to C=O)~7.5-7.6 (d)~125-126Appears as a doublet.
Aromatic (ortho to CF₃)~7.7-7.8 (d)~125-126 (q)Appears as a doublet. The corresponding carbon signal may show splitting (quartet, q) due to coupling with the fluorine atoms of the CF₃ group.
Azepane (C2, C7)~3.5-3.7 (br m)~45-50Protons adjacent to the amide nitrogen. Broad multiplet (br m) due to conformational exchange and nitrogen quadrupolar effects.
Azepane (C3, C6)~1.8-2.0 (br m)~26-30Broad multiplet due to conformational exchange.
Azepane (C4, C5)~1.5-1.7 (br m)~26-30Broad multiplet due to conformational exchange. The two central carbons may have very similar chemical shifts.
Carbonyl (C=O)N/A~170-172Characteristic amide carbonyl resonance.
Aromatic (ipso- to C=O)N/A~140-142Quaternary carbon.
Aromatic (ipso- to CF₃)N/A~131-133 (q)Quaternary carbon, shows splitting (quartet, q) due to coupling with fluorine atoms.
Trifluoromethyl (CF₃)N/A~122-124 (q)The carbon signal is split into a quartet (q) by the three fluorine atoms. A corresponding ¹⁹F NMR signal would appear as a singlet around -60 to -63 ppm.

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy confirmed the presence of key functional groups through their characteristic vibrational modes. The most prominent absorption band is the strong C=O (carbonyl) stretch of the tertiary amide, typically observed in the range of 1630-1660 cm⁻¹. The presence of the trifluoromethyl group is indicated by strong, complex absorption bands in the 1350-1100 cm⁻¹ region, corresponding to C-F stretching vibrations. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the azepane ring appears just below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides an unambiguous determination of a compound's elemental formula by measuring its mass to a high degree of accuracy. For this compound (C₁₄H₁₆F₃NO), the exact mass of the protonated molecule [M+H]⁺ is calculated and then compared to the experimentally measured value. This technique is crucial for confirming the molecular formula and ruling out other potential structures. The high resolution distinguishes the target ion from other ions that may have the same nominal mass but a different elemental composition.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

Quantum Chemical and Molecular Modeling Investigations

To complement experimental data, computational methods were employed to probe the geometric and electronic properties of the molecule, providing a deeper understanding of its intrinsic characteristics.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are a powerful tool for predicting molecular properties. Geometric optimization of this compound typically confirms that the lowest energy conformation of the azepane ring is a twist-chair. These calculations can provide optimized bond lengths and angles that are generally in good agreement with experimental X-ray data, were it available.

Furthermore, DFT allows for the calculation of electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzoyl and amide portion, while the LUMO is likely centered on the electron-deficient trifluoromethyl-substituted aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the aromatic protons and the trifluoromethyl group, guiding predictions about its intermolecular interactions.

Conformational Landscape and Energetics

The conformational landscape of this compound is primarily defined by the orientation of the 4-(trifluoromethyl)benzoyl group relative to the azepane ring and the inherent flexibility of the seven-membered ring. The azepane ring typically adopts a chair-like or boat-like conformation, with the chair form generally being more stable. The rotation around the C-N amide bond introduces further conformational isomers, often referred to as syn and anti conformers, arising from the relative orientation of the carbonyl oxygen and the substituents on the azepane ring.

ConformerAzepane Ring ConformationBenzoyl Group OrientationRelative Energy (kcal/mol)
1 ChairEquatorial0.00
2 ChairAxialData not available
3 BoatData not availableData not available
4 Twist-ChairData not availableData not available

Note: Specific relative energy values for all conformers of this compound are not publicly available and would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would highlight several key features:

Negative Potential (Red/Yellow): The most negative potential is expected to be localized on the carbonyl oxygen atom of the benzoyl group, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. The fluorine atoms of the trifluoromethyl group also contribute to a region of negative potential.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the azepane ring, particularly those adjacent to the nitrogen atom, and the hydrogen atoms of the aromatic ring. These areas are susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon skeleton of the azepane and aromatic rings would generally exhibit a more neutral potential.

This distribution of electrostatic potential is critical in governing the non-covalent interactions of the molecule with other chemical species, including biological receptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In the case of this compound:

HOMO: The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the azepane nitrogen and the π-system of the benzoyl group. This orbital represents the ability of the molecule to donate electrons in a chemical reaction.

LUMO: The LUMO is expected to be distributed over the electron-deficient parts of the molecule, particularly the carbonyl carbon and the trifluoromethyl-substituted aromatic ring. This orbital signifies the molecule's capacity to accept electrons.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is associated with the electron affinity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

OrbitalEnergy (eV)Localization
HOMO Data not availableAzepane nitrogen, Benzoyl π-system
LUMO Data not availableCarbonyl carbon, Aromatic ring
HOMO-LUMO Gap Data not available-

Note: Precise energy values for the HOMO, LUMO, and the energy gap for this compound are not available in the public domain and would necessitate specific quantum chemical calculations.

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of this compound typically involves the acylation of azepane with 4-(trifluoromethyl)benzoyl chloride. Computational chemistry can be employed to elucidate the detailed mechanism of this reaction, including the identification of intermediates and the calculation of transition state energies.

The reaction likely proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the chloride leaving group, yields the final product.

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. Computational studies can also explore the role of solvents and catalysts in modulating the reaction pathway and energetics.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in understanding the photophysical properties of this compound.

The electronic transitions in this molecule are expected to be of the π → π* and n → π* type.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically associated with the aromatic benzoyl moiety. They are generally high-intensity absorptions.

n → π transitions:* These involve the excitation of a non-bonding electron (from the carbonyl oxygen or the azepane nitrogen) to a π* antibonding orbital. These transitions are usually of lower intensity compared to π → π* transitions.

The calculated absorption wavelengths (λmax) and oscillator strengths from TD-DFT can be compared with experimental spectroscopic data to validate the computational model and aid in the interpretation of the observed spectra.

Transition TypeWavelength (λmax, nm)Oscillator Strength (f)
n → πData not availableData not available
π → πData not availableData not available

Note: Specific data on the electronic transitions of this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and stability of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing conformational changes, vibrational motions, and interactions with the surrounding environment (e.g., a solvent).

For this compound, MD simulations could be used to:

Explore the conformational space and determine the relative populations of different conformers at a given temperature.

Investigate the flexibility of the azepane ring and the rotational dynamics of the benzoyl group.

Assess the stability of the molecule by monitoring key structural parameters, such as bond lengths and dihedral angles, over the course of the simulation.

Study the solvation of the molecule and the arrangement of solvent molecules around it, which can influence its conformation and reactivity.

The results of MD simulations can provide a more realistic picture of the molecule's behavior in a dynamic environment compared to the static picture obtained from geometry optimization calculations.

Structure Activity Relationship Sar and Molecular Interaction Insights for 1 4 Trifluoromethyl Benzoyl Azepane Analogues

Conformational Dynamics and Their Influence on Molecular Recognition

The seven-membered azepane ring possesses significant conformational flexibility, which plays a crucial role in its interaction with biological targets. Unlike rigid cyclic systems, the azepane moiety can adopt multiple low-energy conformations, allowing it to adapt its shape to fit the binding site of a protein. The conformational landscape of N-acylazepanes is influenced by the nature of the acyl substituent. The N-benzoyl group in 1-[4-(trifluoromethyl)benzoyl]azepane introduces a degree of steric hindrance and electronic effects that influence the torsional angles and ring-puckering parameters of the azepane ring.

Studies on similar N-acyl cyclic amines suggest that the amide bond can exist in both cis and trans conformations, with the trans conformer generally being more stable. The equilibrium between these conformers can be influenced by the solvent and the substitution pattern on the acyl group. The specific conformational preferences of the azepane ring, often described as a chair, boat, or twist-boat, dictate the spatial orientation of the 4-(trifluoromethyl)benzoyl group, which is critical for molecular recognition by the target protein. The ability of the azepane ring to dynamically interconvert between these conformations can be a key determinant of binding affinity and selectivity.

Impact of the Trifluoromethyl Group on Ligand-Target Interactions

The trifluoromethyl (CF3) group is a key pharmacophore in many drug molecules due to its unique electronic properties and steric profile. Its presence on the benzoyl ring of this compound significantly impacts ligand-target interactions in several ways:

Electrostatic Interactions : The strong electron-withdrawing nature of the trifluoromethyl group can enhance electrostatic or dipole-dipole interactions with polar residues in the binding pocket of a target protein. This can lead to stronger and more specific binding.

Lipophilicity : The CF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets. This increased lipophilicity can contribute to improved pharmacokinetic properties.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer duration of action in vivo.

A comparative analysis of the effects of the trifluoromethyl group is presented in the table below:

PropertyEffect of Trifluoromethyl GroupImplication for Ligand-Target Interaction
Electronegativity HighEnhances electrostatic and dipole interactions.
Lipophilicity IncreasedImproves membrane permeability and access to hydrophobic pockets.
Metabolic Stability HighIncreases resistance to metabolic degradation, prolonging activity.
Steric Bulk ModerateCan influence molecular conformation and binding selectivity.

Modulation of Biological Activity through Azepane Ring Substitutions

Modifications to the azepane ring of this compound analogues can significantly modulate their biological activity. Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the introduction of various substituents on the ring can affect potency, selectivity, and pharmacokinetic properties. chemisgroup.us

For instance, the introduction of small alkyl groups at different positions on the azepane ring can explore additional hydrophobic pockets within the binding site, potentially increasing binding affinity. Conversely, the incorporation of polar functional groups, such as hydroxyl or amino groups, could establish new hydrogen bonding interactions with the target protein. The stereochemistry of these substitutions is also critical, as different enantiomers or diastereomers may exhibit vastly different biological activities due to the chiral nature of protein binding sites.

The following table summarizes potential substitutions on the azepane ring and their expected impact on biological activity:

Substitution PositionType of SubstituentPotential Impact on Biological Activity
C2/C7Small alkyl groupsMay increase hydrophobic interactions and binding affinity.
C3/C6Polar groups (e.g., -OH, -NH2)Could form new hydrogen bonds, enhancing potency and selectivity.
C4/C5Bulky hydrophobic groupsMay improve binding to larger hydrophobic pockets.
C4/C5Spirocyclic ringsCan introduce conformational rigidity and explore new chemical space.

Ligand-Protein Binding Mechanisms: A Molecular Docking and Simulation Perspective

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding modes of ligands within the active site of a target protein. For this compound analogues, these studies can provide valuable insights into the specific interactions that govern their biological activity.

Docking simulations can identify the most probable binding pose of the ligand, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, the carbonyl oxygen of the benzoyl group could act as a hydrogen bond acceptor, while the trifluoromethyl group may engage in favorable interactions with a hydrophobic sub-pocket. The flexible azepane ring can be modeled to adopt a conformation that maximizes its interactions with the protein surface.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a dynamic view of the ligand-protein complex. MD simulations can reveal the stability of the binding mode over time, the role of water molecules in mediating interactions, and the conformational changes that may occur in both the ligand and the protein upon binding. These computational approaches are instrumental in rationalizing observed SAR data and in guiding the design of new, more potent analogues.

Bioisosteric Strategies in the Design of this compound Derivatives

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. drughunter.com In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule to optimize its drug-like properties.

Trifluoromethyl Group Bioisosteres : While the CF3 group offers many advantages, other groups with similar electronic and steric properties, such as a cyano (-CN) or a pentafluoroethyl (-C2F5) group, could be explored to fine-tune the electronic profile and lipophilicity.

Benzoyl Moiety Bioisosteres : The benzoyl group can be replaced with other aromatic or heteroaromatic rings to alter the molecule's polarity, solubility, and potential for hydrogen bonding. For example, replacing the phenyl ring with a pyridine or pyrimidine ring could introduce additional hydrogen bond acceptors and improve aqueous solubility.

Azepane Ring Bioisosteres : The seven-membered azepane ring can be replaced by other cyclic amines of different ring sizes, such as piperidine (6-membered) or azocane (8-membered), to investigate the impact of ring size and conformational flexibility on activity. Additionally, the introduction of heteroatoms (e.g., oxygen or sulfur) into the ring to form morpholine or thiomorpholine analogues could modulate the compound's polarity and pharmacokinetic profile. Saturated bioisosteres can also be used to replace aromatic rings to improve physicochemical profiles. acs.org

The table below provides some examples of bioisosteric replacements for different parts of the this compound scaffold:

Original MoietyBioisosteric ReplacementPotential Advantage
Trifluoromethyl (-CF3)Cyano (-CN)Reduced lipophilicity, potential for different interactions.
BenzoylPyridoylImproved solubility, additional hydrogen bond acceptor.
AzepanePiperidineReduced conformational flexibility, potentially higher selectivity.
AzepaneMorpholineIncreased polarity and improved pharmacokinetic properties.

Enzymatic Interaction Profiles: Mechanistic Studies on Inhibition

The this compound scaffold has the potential to interact with a variety of enzymes, and understanding the mechanism of this inhibition is crucial for its development as a therapeutic agent. Benzoyl-containing heterocyclic compounds have been shown to inhibit various enzymes, including tyrosinase and cholinesterases. nih.govresearchgate.net The mechanism of inhibition can be competitive, non-competitive, uncompetitive, or mixed-type, depending on how the inhibitor interacts with the enzyme and its substrate.

Kinetic studies are essential to determine the type of inhibition and the inhibition constants (Ki). These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. For example, a competitive inhibitor will increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), while a non-competitive inhibitor will decrease Vmax without affecting Km.

The trifluoromethyl group can play a significant role in the inhibitory mechanism. Its strong electron-withdrawing nature can influence the reactivity of the adjacent carbonyl group, potentially making it a better electrophile for interaction with nucleophilic residues in the enzyme's active site. Molecular modeling can complement kinetic studies by providing a structural basis for the observed inhibition mechanism, showing how the inhibitor binds to the active site or an allosteric site to exert its effect. For instance, studies on O-substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase have shown that modifications to the benzoyl fragment can lead to potent and selective inhibition. scispace.com

Advanced Research Applications and Future Directions in 1 4 Trifluoromethyl Benzoyl Azepane Chemistry

Rational Design of Chemical Probes and Diagnostic Agents

The unique structural features of 1-[4-(Trifluoromethyl)benzoyl]azepane make it a compelling candidate for the rational design of sophisticated chemical probes and diagnostic agents. The trifluoromethyl (-CF3) group is an exceptional reporter moiety for Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.govresearchgate.net Due to the absence of endogenous fluorine in most biological systems, ¹⁹F NMR offers background-free spectra, allowing for the sensitive detection of molecular interactions and conformational changes. researchgate.netnih.gov

The design of ¹⁹F NMR probes often focuses on maximizing the chemical shift sensitivity to the local environment. nih.gov Probes containing a trifluoromethyl group attached to an aromatic ring, such as the one in this compound, have been shown to exhibit significantly improved chemical shift sensitivity compared to traditional alkyl-CF3 tags. nih.gov This heightened sensitivity allows for the detection of subtle changes in polarity and local dielectric environment, making it possible to study protein conformational states, ligand binding, and enzymatic activity with high precision. nih.govnih.gov

Furthermore, the azepane scaffold can be strategically modified to append other functionalities, such as fluorophores or affinity labels, creating multimodal probes. Azepane derivatives have been explored as components of potential contrast enhancement agents for Magnetic Resonance Imaging (MRI), highlighting the utility of this heterocyclic system in diagnostics. acs.org By rationally designing derivatives of this compound, researchers could develop highly specific tools for probing biological systems, with applications ranging from fundamental cell biology to in vivo imaging.

Exploration as Scaffolds for Advanced Chemical Biology Tools

The azepane ring is considered a "privileged scaffold" in medicinal chemistry. dntb.gov.uarsc.org This means its core structure is frequently found in bioactive molecules and approved drugs, suggesting it provides a favorable framework for interacting with biological targets. researchgate.netnih.govlifechemicals.com The seven-membered ring of azepane offers significant conformational flexibility, which can be crucial for optimizing interactions within the binding pockets of proteins. researchgate.net

This compound can serve as a foundational scaffold for the development of compound libraries aimed at discovering new chemical biology tools. Starting from this core, synthetic chemists can introduce diversity at various positions on the azepane ring, creating a collection of related molecules with distinct three-dimensional shapes and chemical properties. unibe.ch This approach is central to fragment-based drug discovery and the development of probes to study protein function.

The trifluoromethylbenzoyl group itself provides a stable and lipophilic component that can influence the pharmacokinetic properties of derivatives. nih.govmdpi.com By systematically modifying the azepane core while retaining the trifluoromethylphenyl moiety, researchers can explore structure-activity relationships (SAR) to develop potent and selective modulators of specific biological pathways. This positions this compound as a valuable starting point for creating next-generation chemical biology tools to interrogate complex biological processes.

Methodological Advancements in Asymmetric Synthesis of Azepane Structures

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric synthesis of the azepane ring is a critical area of research. nih.gov While general approaches for creating substituted azepanes have been developed, robust methods for controlling stereochemistry, particularly at multiple substitution points, remain a challenge. nih.govrsc.org

Recent advancements have provided several powerful strategies for the enantioselective synthesis of azepane scaffolds. chemistryviews.orgchemistryviews.org These methods are essential for producing specific, chirally pure enantiomers of this compound and its derivatives, which is necessary for accurately assessing their biological activities.

Asymmetric Synthetic MethodKey FeaturesCatalyst/ReagentTypical Application
Lithiation-Conjugate AdditionHighly diastereoselective and enantioselective for producing 4,5,6-substituted azepanes. nih.gov(-)-Sparteine mediatedConstruction of polysubstituted azepane cores. nih.gov
Catalytic Asymmetric Allylic Alkylation (AAA)Enables the construction of highly enantioenriched intermediates that can be converted to azepanes. acs.orgacs.orgMolybdenum or Palladium-based catalysts. chemistryviews.orgacs.orgFormal synthesis of enantioenriched antibacterial azepanes. acs.org
Intramolecular Reductive CyclizationProvides straightforward access to dibenzo[b,d]azepines with excellent diastereo- and enantioselectivities. rsc.orgCopper-based catalysts. rsc.orgSynthesis of axially chiral 7-membered bridged biaryl amines. rsc.org
Ring Expansion of Bicyclic PrecursorsStereoselective expansion of smaller rings (e.g., 2-azanorbornanes) to form chiral bridged azepanes. researchgate.netMitsunobu or mesylation conditions. researchgate.netCreation of novel 2-azabicyclo[3.2.1]octane systems. researchgate.net
Osmium-Catalyzed Tethered AminohydroxylationForms a new C-N bond with complete regio- and stereocontrol, leading to heavily hydroxylated azepanes. acs.orgOsmium catalystsStereoselective synthesis of iminosugar analogues with an azepane core. acs.org

These methodologies allow for the precise construction of complex azepane structures, paving the way for detailed investigations into how the stereochemistry of this compound derivatives influences their function as probes or therapeutic leads.

Integration of Computational and Experimental Approaches for Accelerated Discovery

Modern drug discovery and chemical probe development heavily rely on the synergy between computational and experimental methods. For a molecule like this compound, computational tools can significantly accelerate the design-build-test-learn cycle.

Molecular Docking: This technique can predict how derivatives of the core scaffold might bind to the active sites of target proteins. nih.govnih.govresearchgate.net By screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity, saving considerable time and resources. jmchemsci.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties, molecular orbitals (HOMO/LUMO), and reactivity of molecules. nih.govmdpi.com This information is crucial for predicting a compound's stability, reactivity, and even its spectroscopic properties, which is particularly relevant for designing ¹⁹F NMR probes. researchgate.net

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This allows chemists to identify and address potential liabilities early in the design process.

By combining these computational predictions with targeted experimental synthesis and biological evaluation, the development of novel probes and drug candidates based on the this compound scaffold can be made more efficient and rational. nih.gov

Broader Implications for Trifluoromethylated Heterocycle Chemistry

The study of this compound contributes to the broader and highly significant field of trifluoromethylated heterocycle chemistry. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. researchgate.netrsc.orgrsc.orgresearchgate.net

Property Modified by -CF3 GroupEffectImplication for Drug Design
LipophilicityIncreases lipophilicity (Hansch π value of +0.88). mdpi.comCan enhance membrane permeability and facilitate brain penetration. mdpi.com
Metabolic StabilityThe C-F bond is very strong, making the -CF3 group resistant to metabolic degradation. mdpi.comIncreases drug half-life and reduces metabolic load. mdpi.com
Binding AffinityCan alter electronic properties and conformation, leading to stronger interactions with target proteins. nih.govImproves potency and selectivity of drug candidates. mdpi.com
Acidity/Basicity (pKa)The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic centers.Affects ionization state at physiological pH, influencing solubility and receptor binding.
BioavailabilityThe combined effects on lipophilicity and metabolic stability often lead to improved bioavailability. researchgate.netEnhances the overall pharmacokinetic profile of a drug. rsc.org

Investigating how the trifluoromethyl group on the benzoyl ring influences the properties and reactivity of the flexible seven-membered azepane ring provides valuable data for the field. This knowledge helps chemists make more informed decisions when designing future generations of pharmaceuticals, agrochemicals, and advanced materials containing trifluoromethylated heterocyclic motifs. rsc.orgresearchgate.net The continued exploration of molecules like this compound will undoubtedly expand the synthetic toolkit and deepen the understanding of fluorine's powerful role in chemistry and biology. dntb.gov.uadntb.gov.ua

Q & A

Q. What are the established synthetic routes for 1-[4-(Trifluoromethyl)benzoyl]azepane, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling the azepane ring with a trifluoromethyl-substituted benzoyl group. A common approach includes:

  • Step 1 : Activation of the benzoyl chloride derivative (e.g., 4-(trifluoromethyl)benzoyl chloride) using catalysts like DMAP (4-dimethylaminopyridine) .
  • Step 2 : Nucleophilic substitution with azepane under inert conditions (argon/nitrogen atmosphere) to prevent side reactions.
  • Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 benzoyl chloride to azepane). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR identifies azepane ring protons (δ 1.5–2.5 ppm) and aromatic protons from the benzoyl group (δ 7.5–8.0 ppm). 19^{19}F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 312.12).
  • HPLC Purity Analysis : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities (<2% area) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic/nucleophilic sites. For example, the carbonyl group’s partial positive charge facilitates nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility or aggregation behavior. Tools like COMSOL Multiphysics model diffusion coefficients in polar solvents .
  • Application : Predict regioselectivity in cross-coupling reactions or stability under varying pH conditions.

Q. What experimental designs are suitable for investigating contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Factorial Design : Tests interactions between variables (e.g., concentration, exposure time) to isolate bioactivity mechanisms. A 23^3 factorial design (3 variables, 2 levels each) reduces confounding factors .
  • Dose-Response Analysis : IC50_{50} curves for cytotoxicity (e.g., against HEK293 cells) vs. MIC (minimum inhibitory concentration) for antimicrobial activity (e.g., E. coli). Discrepancies arise from membrane permeability differences, resolved via lipophilicity assays (logP measurements) .

Q. How can researchers validate the compound’s hypothesized mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Michaelis-Menten kinetics with varying substrate concentrations. A decrease in VmaxV_{max} without KmK_m change suggests non-competitive inhibition.
  • X-ray Crystallography : Resolves binding interactions (e.g., hydrogen bonds between the benzoyl group and enzyme active sites).
  • Control Experiments : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

Methodological Frameworks

Q. What theoretical frameworks guide the analysis of this compound’s structure-activity relationships (SAR)?

  • Hammett Equation : Correlates substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with reaction rates or binding affinities.
  • Topomer CoMFA : 3D-QSAR models map steric/electrostatic fields to biological activity, validated via leave-one-out cross-validation (q2>0.5q^2 > 0.5) .

Q. How should safety protocols be integrated into experimental workflows for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles mandatory.
  • Ventilation : Use fume hoods for synthesis/purification steps due to volatile intermediates.
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO3_3 before disposal in halogenated waste containers .

Data Conflict Resolution

Q. What strategies address discrepancies between theoretical predictions and experimental results (e.g., unexpected byproducts)?

  • Hypothesis Testing : Re-run simulations with adjusted parameters (e.g., solvation effects) to match experimental conditions.
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 1-[4-bromobenzoyl]azepane) to identify substituent-specific trends .
  • Error Analysis : Quantify instrument uncertainty (e.g., ±0.1 ppm in NMR) and reagent purity (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.